2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
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Overview
Description
- This compound belongs to the class of Schiff bases, which are organic compounds containing an imine (R₂C=NH) group. Schiff bases play essential roles as catalysts and intermediates in various organic transformations.
- Benzofuran-based Schiff bases are particularly interesting due to their abundant natural occurrence and diverse pharmacological activities. They exhibit antimicrobial properties, including antibacterial, antiviral, and anticancer effects .
Preparation Methods
- The synthetic route for this compound involves efficient protocols.
- Unfortunately, specific synthetic details for this exact compound are not readily available in the literature. similar benzofuran-based Schiff bases can be synthesized through condensation reactions between aromatic aldehydes and appropriate amines or hydrazides.
- Industrial production methods would likely involve scale-up of the optimized laboratory synthesis.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine or other halogens.
- Major products formed would vary based on the specific reaction conditions.
Scientific Research Applications
- In chemistry: As a building block for designing novel compounds with potential biological activities.
- In biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor interactions.
- In medicine: Exploring its antimicrobial properties for potential drug development.
- In industry: As a precursor for fine chemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Unfortunately, detailed information on its specific targets is not readily available. Further research would be needed to elucidate this.
Comparison with Similar Compounds
- Similar compounds include other benzofuran-based Schiff bases.
- Uniqueness lies in the specific substituents (prop-2-en-1-yl, 4-bromo-2-methylphenyl) and the triazole ring.
- Further exploration could identify related compounds for comparison.
Properties
Molecular Formula |
C22H19BrN4O2S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19BrN4O2S/c1-3-10-27-21(19-12-15-6-4-5-7-18(15)29-19)25-26-22(27)30-13-20(28)24-17-9-8-16(23)11-14(17)2/h3-9,11-12H,1,10,13H2,2H3,(H,24,28) |
InChI Key |
HCCPIPDCTJMHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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